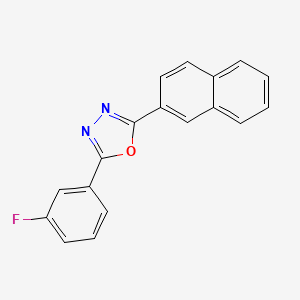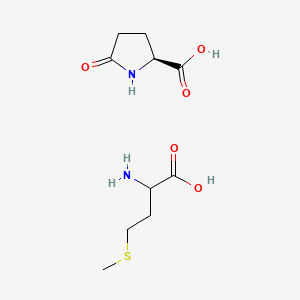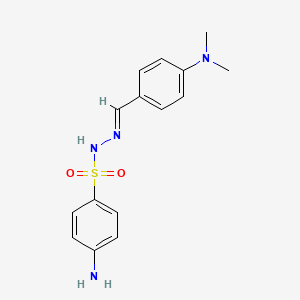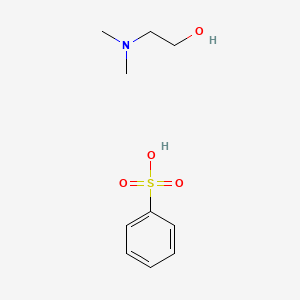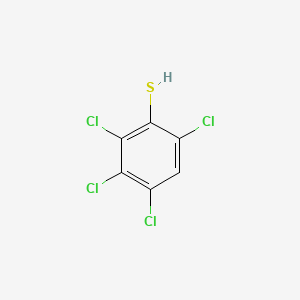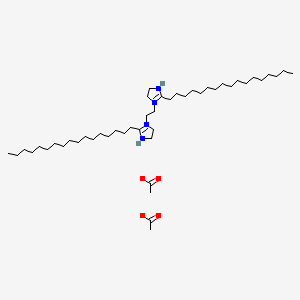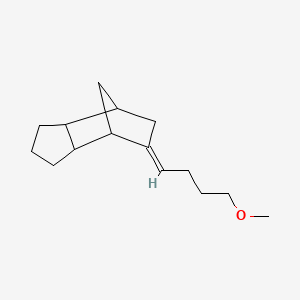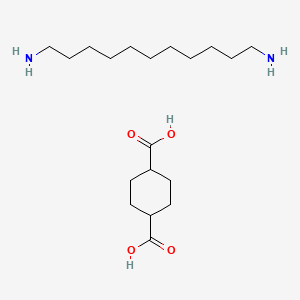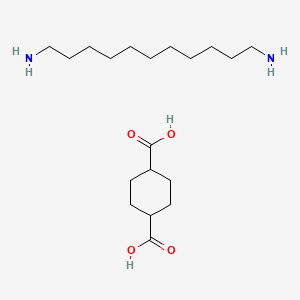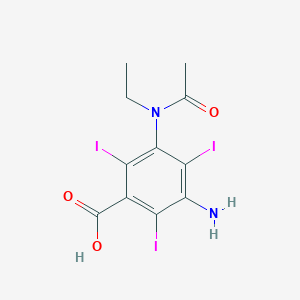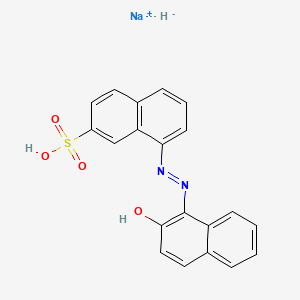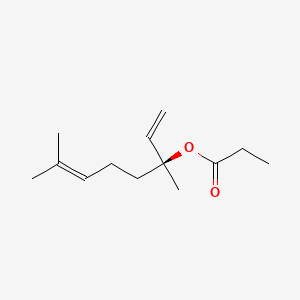
(S)-1,5-Dimethyl-1-vinylhex-4-enyl propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1,5-Dimethyl-1-vinylhex-4-enyl propionate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structural features, which include a vinyl group and a propionate ester moiety. The compound’s stereochemistry is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,5-Dimethyl-1-vinylhex-4-enyl propionate typically involves the esterification of (S)-1,5-Dimethyl-1-vinylhex-4-enol with propionic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation columns and extraction units can further optimize the production process. The industrial synthesis also emphasizes the use of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
(S)-1,5-Dimethyl-1-vinylhex-4-enyl propionate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
(S)-1,5-Dimethyl-1-vinylhex-4-enyl propionate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of (S)-1,5-Dimethyl-1-vinylhex-4-enyl propionate involves its interaction with specific molecular targets. The vinyl group can undergo electrophilic addition reactions, while the ester moiety can participate in hydrolysis reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects. The compound’s stereochemistry also plays a crucial role in its binding affinity and specificity towards molecular targets.
相似化合物的比较
Similar Compounds
Methyl propionate: A simpler ester with similar functional groups but lacks the vinyl and dimethyl substituents.
Ethyl propionate: Another ester with a similar structure but different alkyl chain length.
Isopropyl propionate: Similar ester with an isopropyl group instead of the vinyl and dimethyl groups.
Uniqueness
(S)-1,5-Dimethyl-1-vinylhex-4-enyl propionate is unique due to its specific stereochemistry and the presence of both vinyl and dimethyl groups
属性
CAS 编号 |
94265-98-2 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC 名称 |
[(3S)-3,7-dimethylocta-1,6-dien-3-yl] propanoate |
InChI |
InChI=1S/C13H22O2/c1-6-12(14)15-13(5,7-2)10-8-9-11(3)4/h7,9H,2,6,8,10H2,1,3-5H3/t13-/m1/s1 |
InChI 键 |
WAQIIHCCEMGYKP-CYBMUJFWSA-N |
手性 SMILES |
CCC(=O)O[C@@](C)(CCC=C(C)C)C=C |
规范 SMILES |
CCC(=O)OC(C)(CCC=C(C)C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


